7,8-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)spiro[3,4-dihydro-1H-2-benzazepine-5,1'-cyclopentane];hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)spiro[3,4-dihydro-1H-2-benzazepine-5,1’-cyclopentane];hydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a spirocyclic structure, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 7,8-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)spiro[3,4-dihydro-1H-2-benzazepine-5,1’-cyclopentane];hydrochloride involves several steps, starting from readily available precursors. The synthetic route typically includes the formation of the spirocyclic core through a series of cyclization reactions. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the spirocyclic core or the aromatic rings, leading to the formation of different reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxy groups and spirocyclic structure play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific application, but generally include modulation of enzyme activity, receptor binding, and alteration of cellular processes.
Comparison with Similar Compounds
Compared to other similar compounds, 7,8-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)spiro[3,4-dihydro-1H-2-benzazepine-5,1’-cyclopentane];hydrochloride stands out due to its unique spirocyclic structure and multiple methoxy groups. Similar compounds include:
Properties
IUPAC Name |
7,8-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)spiro[3,4-dihydro-1H-2-benzazepine-5,1'-cyclopentane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO5.ClH/c1-27-12-11-26(9-7-8-10-26)19-16-21(29-3)20(28-2)15-18(19)24(27)17-13-22(30-4)25(32-6)23(14-17)31-5;/h13-16,24H,7-12H2,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMHYZNGQKQBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCCC2)C3=CC(=C(C=C3C1C4=CC(=C(C(=C4)OC)OC)OC)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.